Methyl (4-methoxy-2-methylphenyl)acetate

Übersicht

Beschreibung

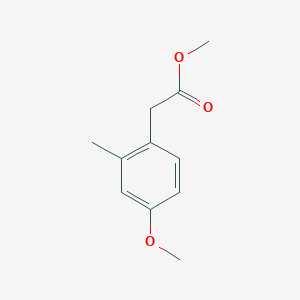

Methyl (4-methoxy-2-methylphenyl)acetate is an organic compound with the molecular formula C10H12O3. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a methoxy group at the para position and a methyl group at the ortho position. This compound is known for its pleasant aroma and is often used in the fragrance industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl (4-methoxy-2-methylphenyl)acetate can be synthesized through several methods. One common method involves the esterification of 4-methoxy-2-methylphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction, allowing for easier separation and purification of the product.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Mechanistic Notes :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Basic hydrolysis (saponification) involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release the carboxylate salt .

Nucleophilic Acyl Substitution

The ester participates in aminolysis and related reactions:

Key Findings :

-

Reactions follow a stepwise mechanism with zwitterionic tetrahedral intermediates .

-

Steric effects from the 2-methyl group slightly reduce reactivity compared to unsubstituted analogs .

Electrophilic Aromatic Substitution

The methoxy and methyl groups direct electrophiles to specific positions:

Theoretical Basis :

-

Methoxy group (-OCH<sub>3</sub>) is strongly activating and ortho/para-directing.

-

Methyl group (-CH<sub>3</sub>) weakly activates the ring, favoring substitution at positions least hindered by steric effects .

Reduction and Oxidation

Experimental Data :

Thermal and Catalytic Rearrangements

The compound participates in rearrangement reactions under specific conditions:

Mechanistic Insights :

-

Claisen rearrangement proceeds through a cyclic six-membered transition state .

-

Rhodium catalysis facilitates carbonyl insertion into the methoxy C–O bond, validated by DFT calculations (activation energy: 25.9 kcal/mol) .

Photochemical Reactions

UV irradiation induces unique transformations:

| Conditions | Products | Quantum Yield (Φ) | Source |

|---|---|---|---|

| 254 nm, CH<sub>3</sub>CN | 4-Methoxy-2-methylbenzaldehyde + CO<sub>2</sub> | 0.12 |

Proposed Pathway :

Wissenschaftliche Forschungsanwendungen

Methyl (4-methoxy-2-methylphenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.

Industry: Utilized in the fragrance industry for its pleasant aroma and as a flavoring agent in food products.

Wirkmechanismus

The mechanism of action of methyl (4-methoxy-2-methylphenyl)acetate depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, leading to various physiological effects. The methoxy and methyl groups on the aromatic ring can influence its binding affinity and specificity to molecular targets, thereby modulating its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 4-methoxyphenylacetate: Lacks the methyl group at the ortho position.

Methyl 2-methylphenylacetate: Lacks the methoxy group at the para position.

Methyl phenylacetate: Lacks both the methoxy and methyl groups on the aromatic ring.

Uniqueness

Methyl (4-methoxy-2-methylphenyl)acetate is unique due to the presence of both methoxy and methyl groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its stability, solubility, and interaction with molecular targets compared to its analogs.

Biologische Aktivität

Methyl (4-methoxy-2-methylphenyl)acetate is an organic compound with the molecular formula . This compound, a derivative of phenylacetic acid, features a methoxy group at the para position and a methyl group at the ortho position on the phenyl ring. It is recognized for its pleasant aroma and is commonly utilized in the fragrance industry. Beyond its applications in cosmetics and flavoring, it has garnered interest for its potential biological activities, including antimicrobial and antioxidant properties.

Structure and Composition

- Molecular Formula :

- CAS Number : 30888-94-9

- Molecular Weight : 196.20 g/mol

Chemical Reactions

This compound can undergo various chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Methoxy group can be oxidized to form a carboxylic acid derivative. |

| Reduction | Ester group can be reduced to an alcohol using lithium aluminum hydride. |

| Substitution | Aromatic ring can undergo electrophilic substitution reactions. |

The biological activity of this compound is influenced by its interaction with cellular receptors or enzymes. The presence of methoxy and methyl groups affects its binding affinity and specificity to molecular targets, modulating various physiological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For example, it has demonstrated effectiveness against strains of Staphylococcus aureus and Escherichia coli:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4–8 μg/mL |

| Escherichia coli | 8–16 μg/mL |

These findings suggest potential applications in developing natural preservatives or antimicrobial agents in food and pharmaceutical industries.

Antioxidant Activity

This compound has been studied for its antioxidant properties, which are crucial in combating oxidative stress in biological systems. Antioxidants are known to neutralize free radicals, thereby preventing cellular damage.

Case Study: Antioxidant Efficacy

In a study assessing the antioxidant capacity of various compounds, this compound exhibited significant radical scavenging activity. The results are summarized below:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 72% |

| Ascorbic Acid | 90% |

This suggests that this compound could serve as a natural antioxidant in dietary supplements or functional foods.

Anti-inflammatory Effects

Recent studies have indicated that this compound may possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Methyl 4-methoxyphenylacetate | Moderate antimicrobial activity | Lacks methyl group at ortho position |

| Methyl 2-methylphenylacetate | Weak antioxidant properties | Lacks methoxy group at para position |

| Methyl phenylacetate | Minimal biological activity | Lacks both substituents |

This compound stands out due to its combined methoxy and methyl substituents, enhancing its stability and interaction with biological targets.

Eigenschaften

IUPAC Name |

methyl 2-(4-methoxy-2-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8-6-10(13-2)5-4-9(8)7-11(12)14-3/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTWNWQHEGVDMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20553700 | |

| Record name | Methyl (4-methoxy-2-methylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30888-94-9 | |

| Record name | Methyl (4-methoxy-2-methylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.